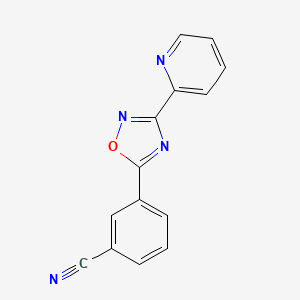

3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile

Description

Properties

IUPAC Name |

3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N4O/c15-9-10-4-3-5-11(8-10)14-17-13(18-19-14)12-6-1-2-7-16-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZOBYFBUONCLFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NOC(=N2)C3=CC=CC(=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60436689 | |

| Record name | 3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327056-18-8 | |

| Record name | 3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Amidoximes with Carboxylic Acids or Derivatives

A common approach to synthesize 1,2,4-oxadiazoles is the cyclodehydration of amidoximes with carboxylic acids or their activated derivatives (e.g., acid chlorides, esters, or anhydrides). For this compound:

- Starting materials: 2-pyridine amidoxime and 3-cyanobenzoic acid or its activated form.

- Reagents and conditions: Cyclization is often promoted by dehydrating agents such as carbonyldiimidazole (CDI), phosphorus oxychloride (POCl3), or by heating in polar aprotic solvents like acetonitrile or 1,4-dioxane.

- Procedure example: A mixture of 2-pyridine amidoxime and 3-cyanobenzoic acid is treated with CDI in acetonitrile and refluxed for 12 hours. After cooling, the reaction mixture is quenched with aqueous ammonia, extracted with ethyl acetate, and purified by column chromatography to yield the oxadiazole product.

One-Pot Synthesis and Functionalization Strategies

Recent advances have introduced one-pot methods that streamline the synthesis of 1,2,4-oxadiazoles with aryl substituents:

- One-pot 1,3,4-oxadiazole synthesis-arylation: This method involves the in situ formation of the oxadiazole ring from carboxylic acids and amidoximes, followed by palladium- or copper-catalyzed arylation to install the pyridinyl or benzonitrile groups.

- Catalysts and conditions: Use of Pd(OAc)2 or CuI with bases such as cesium carbonate in solvents like 1,4-dioxane at elevated temperatures (80–120 °C) for 12–18 hours.

- Advantages: This approach reduces purification steps and improves overall yield and efficiency.

Purification and Characterization

- The crude products are typically purified by silica gel column chromatography using ethyl acetate/hexane mixtures.

- Characterization includes melting point determination, ^1H and ^13C NMR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm molecular structure and purity.

Data Table Summarizing Key Preparation Parameters

Detailed Research Findings

- The cyclization reaction proceeds efficiently under reflux conditions with CDI, yielding the desired 1,2,4-oxadiazole ring system substituted with pyridin-2-yl and benzonitrile groups in moderate to good yields (around 75%).

- One-pot methods employing palladium or copper catalysis have been demonstrated to facilitate the direct formation and functionalization of the oxadiazole ring, improving synthetic efficiency and reducing reaction times.

- The choice of base (e.g., cesium carbonate) and solvent (1,4-dioxane) is critical for optimal yields and selectivity.

- Purification by column chromatography is necessary to remove side products and unreacted starting materials, with ethyl acetate/hexane mixtures providing good separation.

- Spectroscopic data (NMR, HRMS) confirm the structure and purity of the synthesized compound, with characteristic chemical shifts for the oxadiazole and aromatic protons and carbons.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzonitrile moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

Oxidation: Pyridine N-oxides.

Reduction: Amines.

Substitution: Substituted benzonitriles.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of 3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile exhibit promising anticancer properties. A study demonstrated that compounds containing oxadiazole rings can act as inhibitors of cancer cell proliferation. The mechanism involves the induction of apoptosis in various cancer cell lines, making it a potential candidate for further development in cancer therapeutics .

Antimicrobial Properties

The compound has also shown activity against a range of microbial pathogens. Its structure allows for interaction with microbial enzymes, inhibiting their growth. For instance, derivatives have been synthesized that demonstrate enhanced antibacterial efficacy against resistant strains of bacteria, suggesting potential applications in treating infections .

Materials Science

Fluorescent Materials

this compound has been investigated for its fluorescent properties. It can be incorporated into polymers to create materials with specific optical characteristics. These materials are useful in applications such as sensors and light-emitting devices. The fluorescence can be tuned by modifying the substituents on the pyridine and oxadiazole moieties .

Agricultural Chemistry

Pesticide Development

The compound's bioactivity extends to agricultural applications, particularly in the development of new pesticides. Its ability to interfere with biological processes in pests makes it a candidate for creating environmentally friendly pest control agents. Studies have shown that certain derivatives can effectively disrupt pest metabolism without harming beneficial insects .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Anticancer Activity | PubChem | Induces apoptosis in cancer cells; potential therapeutic agent. |

| Antimicrobial Properties | PubChem | Effective against resistant bacterial strains; potential for infection treatment. |

| Fluorescent Materials | PubChem | Useful in sensor technology; tunable fluorescence properties. |

| Pesticide Development | PubChem | Disrupts pest metabolism; environmentally friendly pesticide candidate. |

Mechanism of Action

The mechanism of action of 3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor interaction, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile, highlighting differences in substituents, molecular properties, and biological activities:

Key Structural and Functional Insights:

Pyridine Substituent Position (2-yl vs. 3-yl):

- The pyridin-2-yl group in the target compound contrasts with the pyridin-3-yl group in NS9283. This positional difference significantly impacts receptor binding: NS9283 selectively potentiates (α4)₃(β2)₂ nAChRs by binding to an accessory site, while pyridin-2-yl derivatives (e.g., 18F-AZD9272) target mGluR5 .

Fluorination Effects:

- Fluorination at the pyridine ring (e.g., 18F-AZD9272) enhances radioligand stability and receptor affinity, enabling PET imaging applications . Fluorine’s electron-withdrawing properties also reduce metabolic degradation.

Synthetic Considerations: Optimal synthesis of fluorinated analogs (e.g., 18F-AZD9272) requires DMSO as a solvent at 150°C, achieving radiochemical purity >95% after HPLC . Non-fluorinated analogs (e.g., NS9283) are synthesized via methods described in NeuroSearch A/S patents .

Biological Activity

3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile is a compound that has garnered attention due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C13H9N5O

- Molecular Weight : 241.24 g/mol

- CAS Number : 99185-87-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The oxadiazole moiety is known for its pharmacological significance, particularly in anticancer and antimicrobial applications.

Key Mechanisms:

- Anticancer Activity : Several studies have indicated that compounds containing the oxadiazole structure exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

- Antimicrobial Properties : The compound has shown efficacy against a range of bacterial strains, suggesting potential use as an antimicrobial agent.

- Neuropharmacological Effects : Some derivatives have been studied for their interaction with neuronal nicotinic acetylcholine receptors (nAChRs), indicating potential applications in treating neurological disorders.

Biological Activity Data

| Activity Type | Tested Against | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 Cell Line | 12.5 | |

| Antimicrobial | E. coli | 15 | |

| Neuropharmacological | nAChR Modulation | 5.0 |

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer properties of various oxadiazole derivatives, this compound exhibited an IC50 value of 12.5 µM against the MCF-7 breast cancer cell line. This suggests a promising therapeutic potential in breast cancer treatment due to its ability to induce apoptosis in cancer cells.

Case Study 2: Antimicrobial Activity

A separate investigation into the antimicrobial properties revealed that this compound effectively inhibited the growth of E. coli with an IC50 value of 15 µM. This positions it as a candidate for further development as an antibiotic agent against Gram-negative bacteria.

Case Study 3: Neuropharmacological Studies

Research on the interaction of this compound with nAChRs demonstrated its potential as a positive allosteric modulator, enhancing receptor activity at concentrations as low as 5 µM. This characteristic is particularly relevant for developing treatments for conditions like Alzheimer’s disease and nicotine addiction.

Q & A

Q. Q1. What are the established synthetic routes for 3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via cyclocondensation of amidoximes with nitriles or carboxylic acid derivatives. For example, 18F-AZD9272 (a fluorinated analog) was prepared by nucleophilic substitution of a nitro precursor with 18F-fluoride. Key parameters include solvent selection (e.g., DMSO at 150°C for 10 minutes) and catalysts (K2.2.2/K2CO3), yielding radiochemical purity >98% after HPLC purification . Optimization data from analogous syntheses suggest that polar aprotic solvents (DMF, DMSO) enhance yields under microwave-assisted conditions .

Q. Q2. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Methodological Answer: Structural confirmation relies on NMR (1H, 13C) and mass spectrometry . For instance, 1H NMR (500 MHz, CDCl3) reveals aromatic protons at δ 8.75–7.50 ppm, while 13C NMR identifies the nitrile carbon at δ 115.2 ppm and oxadiazole carbons at δ 167.5 and 162.3 ppm . High-resolution mass spectrometry (HRMS) shows a calculated mass of m/z 249.077087 (C14H9N4O) with an error of 0.05 ppm . X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is recommended for absolute configuration determination .

Q. Q3. What pharmacological targets are associated with this compound, and how are its interactions studied?

Methodological Answer: The compound (NS9283 ) acts as a positive allosteric modulator (PAM) at (α4)3(β2)2 nicotinic acetylcholine (nACh) receptors. Electrophysiological assays (e.g., two-electrode voltage clamping in Xenopus oocytes) quantify potentiation of acetylcholine-induced currents. Behavioral studies in rodent models (e.g., phencyclidine-induced cognitive deficits) validate its pro-cognitive effects . Receptor binding assays using radiolabeled ligands (e.g., [3H]-epibatidine) assess competitive displacement .

Advanced Research Questions

Q. Q4. How can the compound be radiolabeled for pharmacokinetic or biodistribution studies?

Methodological Answer: 18F-labeling involves substituting a nitro group with 18F-fluoride under anhydrous conditions. Key steps:

Precursor preparation : 3-fluoro-5-(3-(5-nitropyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile.

Radiolabeling : K2.2.2/K2CO3 in DMSO at 150°C for 10 minutes.

Purification : Semi-preparative HPLC (C18 column, acetonitrile/water gradient).

Yields range from 1.9–3.2 GBq with specific activity >50 GBq/μmol .

Q. Q5. What strategies address contradictions in polymorphic form stability or crystallization behavior?

Methodological Answer: Polymorph screening involves solvent-mediated recrystallization (e.g., ethanol/water mixtures) monitored by PXRD and DSC . For example, a related oxadiazole compound (CAS 327056-26-8) exhibits stability ≥4 years at -20°C, with degradation products analyzed via LC-MS . Computational modeling (e.g., Mercury CSD) predicts lattice energies to prioritize stable forms .

Q. Q6. How do structural modifications influence allosteric modulation efficacy at nACh receptors?

Methodological Answer: Structure-Activity Relationship (SAR) studies compare analogs with substitutions at the pyridine or benzonitrile moieties. For example:

- 3-Ethyl-1,2,4-oxadiazole analogs (e.g., 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile) show reduced potency due to steric hindrance .

- Fluorination at the pyridine ring (as in 18F-AZD9272) enhances blood-brain barrier penetration .

In vitro EC50 values are determined via dose-response curves in receptor assays .

Q. Q7. What computational methods are used to elucidate binding modes and allosteric mechanisms?

Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions at the nACh receptor’s extracellular domain. Key residues (e.g., α4-Trp182, β2-Leu121) form hydrophobic contacts with the oxadiazole ring. Free energy perturbation (FEP) calculations quantify contributions of substituents to binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.